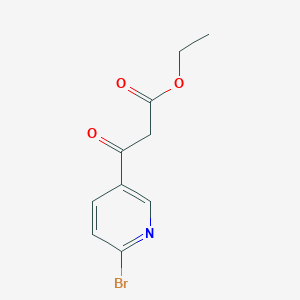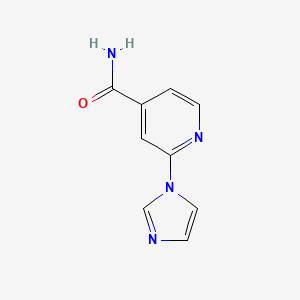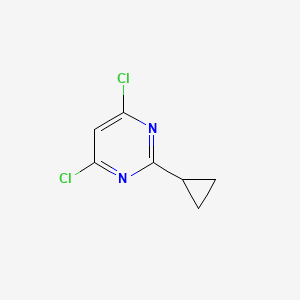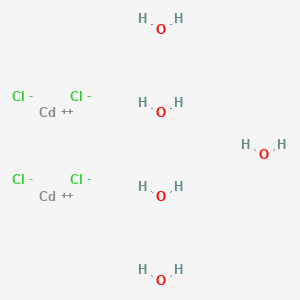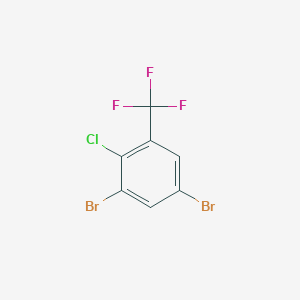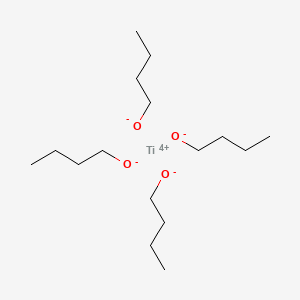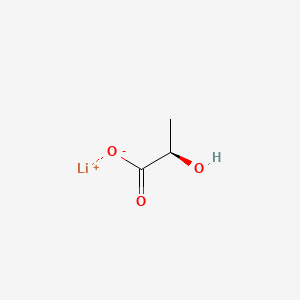
Lithium D-(-)-lactate
概要
説明
Lithium is a soft, white, lustrous metal and it is the lightest of all solid elements . It is used in various applications, including the production of batteries . Lithium compounds, also known as lithium salts, are used as psychiatric medication, primarily for bipolar disorder and for major depressive disorder .
Molecular Structure Analysis
The molecular structure of lithium compounds can vary depending on the specific compound . For example, lithium D-isoascorbate monohydrate has been found to have a monoclinic (C2/m) structure .Chemical Reactions Analysis
Lithium-ion batteries undergo complex internal processes during their charge and discharge cycles . These processes involve the movement of lithium ions from the anode to the cathode during discharge, and the reverse during charging .科学的研究の応用
-
Lithium-ion Batteries
- Application : Lithium-ion batteries (LIBs) continue to draw vast attention as a promising energy storage technology due to their high energy density, low self-discharge property, nearly zero-memory effect, high open circuit voltage, and long lifespan .
- Method : In particular, high-energy density lithium-ion batteries are considered as the ideal power source for electric vehicles (EVs) and hybrid electric vehicles (HEVs) in the automotive industry .
- Results : The battery pack cost has been reduced from $1000/kWh to $268/kWh with a simultaneous increase in battery pack energy density from 55 Wh/L to 295 Wh/L .
-
Polymer Electrolytes in Lithium-Ion Batteries
-
Nanotechnology in Lithium-ion Batteries
- Application : Advancements in nanotechnology are helping to increase energy density and charging speed in lithium-ion batteries .
- Method : Researchers are exploring alternative materials and designs to further enhance safety and reduce environmental impact .
- Results : The use of nanotechnology in lithium-ion batteries has resulted in batteries with higher energy density and faster charging speed .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
lithium;(2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-HSHFZTNMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@H](C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium D-(-)-lactate | |
CAS RN |
27848-81-3 | |
| Record name | Lithium D-(-)-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium D-(-)-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



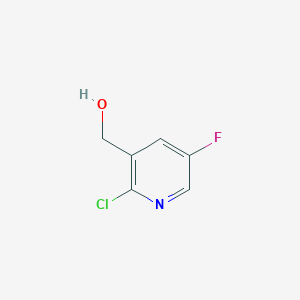
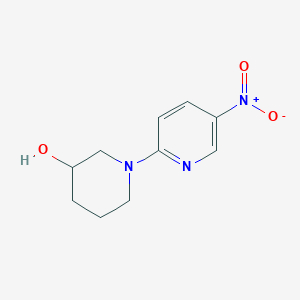
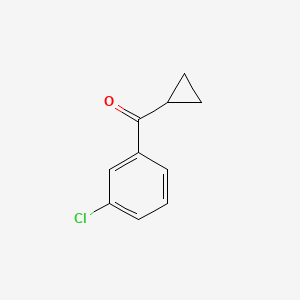
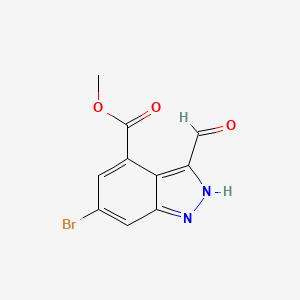
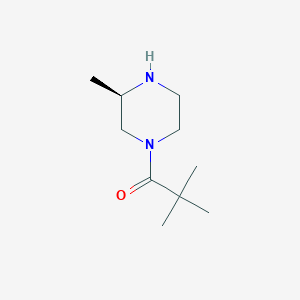
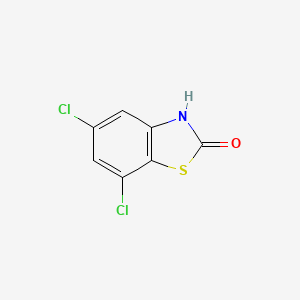
![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)
